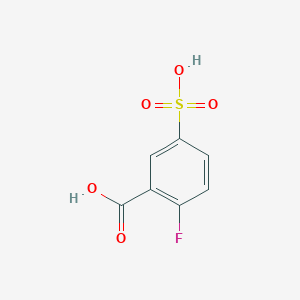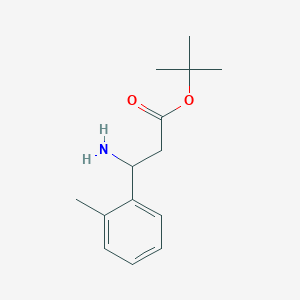
2-Fluor-5-Sulfobenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-sulfobenzoic acid is a fluorinated carboxylic acid with the molecular formula C7H5FO5S and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of a fluorine atom and a sulfonic acid group attached to a benzene ring, making it a valuable building block in organic synthesis and research .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-sulfobenzoic acid is utilized in a variety of scientific research applications:
Synthesis of Peptidomimetics: It has been used in the synthesis of β-turn peptidomimetics, which are significant in the development of new therapeutic agents.
Determination of Sulfhydryl Groups: The compound is useful for determining sulfhydryl groups in biological materials, aiding in the understanding of cellular mechanisms.
Guanine-Mimetic Library: It plays a role in the synthesis of a guanine-mimetic library, valuable in biological and pharmaceutical research.
Inhibition of Tumor-Associated Isozyme: The compound is involved in the synthesis of halogenated sulfonamides, which inhibit the tumor-associated isozyme carbonic anhydrase IX, with implications in antitumor agent design.
Herbicide Development: Derivatives of this compound have been found to alter the herbicidal properties of certain compounds, contributing to more effective herbicides.
Wirkmechanismus
Target of Action
It has been used in the synthesis of novel indolealkylpiperazine derivatives, which are potent 5-ht1a receptor agonists . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of physiological and neurological processes.
Mode of Action
As a chemical intermediate, it is likely that its mode of action is dependent on the specific context of the biochemical reaction it is involved in. In the case of the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of the final compound, which then interacts with the 5-HT1A receptor .
Biochemical Pathways
As an intermediate in the synthesis of indolealkylpiperazine derivatives, it may indirectly influence the serotonin system through these compounds’ action on the 5-HT1A receptor .
Result of Action
As a chemical intermediate, its effects would be largely dependent on the specific context of its use. In the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of compounds with potent activity at the 5-HT1A receptor .
Biochemische Analyse
Biochemical Properties
2-Fluoro-5-sulfobenzoic acid plays a role in biochemical reactions, particularly in the synthesis of β-turn peptidomimetics. These compounds exhibit properties that stabilize β-turn conformations, which are significant in the development of new therapeutic agents
Cellular Effects
It is known that it is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is involved in the synthesis of β-turn peptidomimetics, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is used in the synthesis of β-turn peptidomimetics, suggesting that it may interact with enzymes or cofactors involved in this process
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where a fluorine atom is introduced via fluorination, followed by sulfonation to add the sulfonic acid group .
Industrial Production Methods
Industrial production of 2-Fluoro-5-sulfobenzoic acid may involve multi-step synthesis processes, including the use of fluorinating agents and sulfonating agents under controlled conditions. The specific details of industrial production methods are often proprietary and optimized for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-sulfobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Fluorination: Reagents such as fluorine gas or other fluorinating agents are used.
Sulfonation: Sulfur trioxide or chlorosulfonic acid are common sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzoic Acid: Lacks the sulfonic acid group, making it less versatile in certain synthetic applications.
5-Sulfosalicylic Acid: Contains a hydroxyl group instead of a fluorine atom, affecting its reactivity and applications.
Uniqueness
2-Fluoro-5-sulfobenzoic acid is unique due to the presence of both a fluorine atom and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and research chemicals .
Eigenschaften
IUPAC Name |
2-fluoro-5-sulfobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQUMDMVVFSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2441076.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2441084.png)
![N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2441085.png)

![N-(2,5-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2441091.png)
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate](/img/structure/B2441092.png)


